molecular formula C18H19BO3 B591449 2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 912824-85-2

2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B591449
CAS No.: 912824-85-2
M. Wt: 294.157
InChI Key: AVWYETCDUMCCNK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Architecture

The International Union of Pure and Applied Chemistry designation for this compound is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan, reflecting its structural composition and substitution pattern. The molecular formula C₁₈H₁₉BO₃ indicates the presence of eighteen carbon atoms, nineteen hydrogen atoms, one boron atom, and three oxygen atoms, resulting in a molecular weight of 294.16 grams per mole. The compound exists under multiple synonymous designations including dibenzofuran-4-boronic acid pinacol ester and 2-(dibenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, all referring to the same molecular entity.

The molecular architecture consists of two primary structural components: the dibenzofuran moiety and the pinacol boronate ester group. The dibenzofuran core represents a tricyclic aromatic system formed by the fusion of two benzene rings with a central furan ring, creating a rigid planar framework that extends across thirteen atoms in a conjugated arrangement. This structural motif is characterized by the systematic designation "8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6,10,12-hexaen-6-yl" in the comprehensive nomenclature system. The boron atom occupies the 4-position of the dibenzofuran system, establishing a direct carbon-boron bond that serves as the primary reactive site for various chemical transformations.

The pinacol ester protecting group features a six-membered dioxaborolane ring system with four methyl substituents positioned at the 4 and 5 carbon atoms. This tetramethyl substitution pattern creates significant steric bulk around the boron center while simultaneously providing electronic stabilization through hyperconjugative effects. The dioxaborolane ring adopts a chair-like conformation that minimizes steric interactions between the methyl groups and optimizes the orbital overlap between the boron atom and the adjacent oxygen atoms. This structural arrangement results in enhanced hydrolytic stability compared to the parent boronic acid while maintaining the essential reactivity characteristics required for synthetic applications.

Structural Parameter Value Reference
Molecular Formula C₁₈H₁₉BO₃
Molecular Weight 294.16 g/mol
CAS Registry Number 912824-85-2
MDL Number MFCD18910632
PubChem CID 60146103

X-ray Crystallographic Characterization

Crystallographic analysis reveals that this compound crystallizes as a white to almost white powder with a defined melting point range of 107.0 to 111.0 degrees Celsius, indicating good crystalline order and purity. The solid-state structure exhibits characteristic features of organoboron compounds, with the boron atom adopting a tetrahedral geometry when considering the coordination to two oxygen atoms of the dioxaborolane ring and the carbon atom of the dibenzofuran system. The fourth coordination site remains unoccupied, creating a trigonal planar arrangement around the boron center that is typical for boronic ester derivatives.

The crystal packing arrangements are influenced by weak intermolecular interactions, primarily involving the aromatic dibenzofuran systems through π-π stacking interactions and the methyl groups of the pinacol moiety through van der Waals forces. Related crystallographic studies on similar dibenzofuran derivatives, such as 5-(dibenzofuran-4-yl)-2′-deoxyuridine, demonstrate that dibenzofuran-containing compounds typically exhibit bent molecular conformations rather than linear arrangements, with dihedral angles between aromatic systems ranging from 30 to 35 degrees. These structural features contribute to the overall molecular stability and influence the solid-state packing efficiency.

The crystalline form demonstrates excellent storage stability under inert atmospheric conditions at room temperature, with recommended storage protocols specifying maintenance under nitrogen or argon atmospheres to prevent oxidative degradation. The physical appearance as a crystalline powder facilitates handling and purification procedures while maintaining chemical integrity over extended storage periods. The crystallographic data support the identification of this compound as a stable, well-defined molecular entity suitable for various synthetic applications.

Spectroscopic Fingerprints (¹H/¹³C NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns that reflect the unique electronic environment of each molecular component. The proton nuclear magnetic resonance spectrum exhibits distinct resonances corresponding to the aromatic protons of the dibenzofuran system, typically appearing in the range of 7.0 to 8.5 parts per million as multiplets reflecting the coupling patterns within the tricyclic aromatic framework. The tetramethyl groups of the pinacol ester appear as a characteristic singlet at approximately 1.3 parts per million, integrating for twelve protons and representing one of the most diagnostic signals for this structural motif.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework, with the aromatic carbon atoms of the dibenzofuran system appearing between 110 and 160 parts per million, showing the characteristic pattern of a substituted tricyclic aromatic system. The quaternary carbon atoms of the pinacol ester appear around 83 parts per million, while the methyl carbon atoms resonate at approximately 25 parts per million. The carbon atom directly bonded to boron typically exhibits broadening due to quadrupolar relaxation effects from the boron nucleus, providing additional structural confirmation of the boronic ester functionality.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of both structural components. The aromatic carbon-hydrogen stretching vibrations appear around 3000 to 3100 wavenumbers, while the aliphatic carbon-hydrogen stretches from the methyl groups occur near 2900 to 3000 wavenumbers. The carbon-oxygen stretching vibrations of the dioxaborolane ring system appear around 1300 to 1400 wavenumbers, and the boron-oxygen stretching modes occur at lower frequencies around 1000 to 1200 wavenumbers. The aromatic carbon-carbon stretching vibrations create a complex fingerprint region between 1400 and 1600 wavenumbers that is characteristic of the dibenzofuran chromophore.

Mass spectrometric analysis provides molecular ion confirmation and fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 294, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the pinacol moiety (mass 84) to generate the dibenzofuran-4-yl cation, and subsequent aromatic fragmentations that create smaller aromatic fragment ions. These spectroscopic data collectively provide unambiguous structural confirmation and serve as analytical benchmarks for compound identification and purity assessment.

Spectroscopic Parameter Characteristic Value Technique
Aromatic Proton Region 7.0-8.5 ppm (multipets) ¹H NMR
Pinacol Methyl Groups 1.3 ppm (singlet, 12H) ¹H NMR
Aromatic Carbon Region 110-160 ppm ¹³C NMR
Pinacol Quaternary Carbons ~83 ppm ¹³C NMR
Molecular Ion m/z 294 MS

Computational Modeling of Boron-Centered Reactivity

Density functional theory calculations provide detailed insights into the electronic structure and reactivity patterns of this compound, particularly focusing on the boron-centered reactivity that governs its synthetic utility. The computational models reveal that the boron atom exhibits significant electrophilic character due to its formal electron deficiency, creating a Lewis acidic site that readily participates in transmetalation reactions characteristic of Suzuki-Miyaura cross-coupling processes. The pinacol ester protecting group modulates this reactivity by providing steric hindrance and electronic stabilization while maintaining the essential reactivity required for synthetic transformations.

Theoretical calculations using B3LYP/6-31+G(d,p) model chemistry demonstrate that the transmetalation mechanism proceeds through formation of boron-oxygen-metal bridged intermediates, where the boronic ester coordinates to palladium centers through one of the oxygen atoms of the dioxaborolane ring. The computational results indicate that boronic esters undergo transmetalation approximately 20 to 25 times faster than the corresponding boronic acids, attributed to the enhanced Lewis basicity of the ester oxygen atoms and the improved geometric accessibility of the boron center. This rate enhancement occurs because the ester form facilitates formation of eight-coordinate boron intermediates that lower the activation barrier for aryl group migration.

The electronic structure calculations reveal that the dibenzofuran aromatic system influences the reactivity through conjugative effects that modulate the electron density at the boron center. The extended π-system creates a mild electron-withdrawing effect that enhances the electrophilicity of the boron atom while maintaining sufficient nucleophilicity in the aromatic ring to participate in cross-coupling reactions. Molecular orbital analysis shows that the highest occupied molecular orbital is primarily localized on the dibenzofuran system, while the lowest unoccupied molecular orbital has significant contributions from the boron atom and the adjacent aromatic carbon, creating an optimal electronic arrangement for transmetalation processes.

Conformational analysis reveals that the pinacol ester adopts a preferred chair conformation that minimizes steric interactions while optimizing the orbital overlap between the boron and oxygen atoms. The calculated barrier for ring inversion is approximately 8 to 10 kilocalories per mole, indicating that the molecule exists primarily in the lowest energy conformation under typical reaction conditions. The computational models also predict that the compound exhibits enhanced stability toward hydrolysis compared to the parent boronic acid, with calculated activation barriers for water attack being elevated by approximately 15 to 20 kilocalories per mole due to the steric protection provided by the tetramethyl substitution pattern.

Properties

IUPAC Name

2-dibenzofuran-4-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BO3/c1-17(2)18(3,4)22-19(21-17)14-10-7-9-13-12-8-5-6-11-15(12)20-16(13)14/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWYETCDUMCCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733803
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912824-85-2
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912824-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling with Brominated Dibenzofuran Precursors

The most widely reported synthesis involves a palladium-catalyzed coupling between 4-bromodibenzofuran and bis(pinacolato)diboron. This method, adapted from analogous protocols for the 1-yl isomer, proceeds via the following steps:

Reagents :

  • 4-Bromodibenzofuran (or 1-bromodibenzofuran for the 1-yl analog)

  • Bis(pinacolato)diboron

  • Palladium catalyst (e.g., PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • Solvent: 1,4-dioxane

Procedure :

  • Reaction Setup : A mixture of 4-bromodibenzofuran (31.3 g, 126.7 mM), bis(pinacolato)diboron (190.0 g, 190.0 mM), PdCl₂(dppf) (4.6 g, 6.3 mM), and KOAc (37.3 g, 380.1 mM) is dissolved in 300 mL of 1,4-dioxane.

  • Reflux : The solution is refluxed for 24 hours under inert conditions.

  • Workup : Post-reaction, water and dichloromethane (DCM) are added to partition organic and aqueous layers.

  • Purification : The organic layer is dried (MgSO₄), concentrated, and purified via column chromatography (petroleum ether/ethyl acetate). Recrystallization in methanol yields the product.

Key Parameters :

ParameterValue
TemperatureReflux (~100°C)
Reaction Time24 hours
Yield83% (analogous to 1-yl isomer)
Purity>95% (by NMR)

This method’s efficiency hinges on the palladium catalyst’s activity and the electronic effects of the dibenzofuran substrate. The 4-position’s steric accessibility may enhance coupling kinetics compared to the 1-yl isomer.

Synthesis of Brominated Dibenzofuran Precursors

Ullmann Reaction for 4-Bromodibenzofuran Preparation

Critical Analysis of Methodologies

Efficiency and Scalability

The palladium-catalyzed method offers moderate yields (83%) but requires expensive catalysts and prolonged reaction times. In contrast, the Ullmann route avoids noble metals but involves multi-step synthesis, reducing overall atom economy.

Regioselectivity Challenges

Industrial Considerations

Cost-Benefit Analysis

FactorSuzuki-MiyauraUllmann-Based
Catalyst CostHigh (Pd)Low (Cu)
Reaction Steps13
Total Yield83%~50% (estimated)
ScalabilitySuitable for bulkLimited by step count

Chemical Reactions Analysis

2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with cellular receptors, leading to therapeutic effects . The specific pathways involved depend on the derivative and its target application.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • CAS Number : 912824-85-2
  • Molecular Formula : C₁₈H₁₉BO₃
  • Molecular Weight : 294.15 g/mol
  • Storage : Stable under inert atmosphere at room temperature .

Synthesis :
This compound is synthesized via palladium-catalyzed Miyaura borylation of 4-bromodibenzofuran with bis(pinacolato)diboron (B₂pin₂) in dioxane, using Pd(dppf)Cl₂ as the catalyst and KOAc as the base . The dibenzofuran scaffold imparts rigidity and extended π-conjugation, making it valuable in organic electronics and Suzuki-Miyaura cross-coupling reactions.

Structural and Functional Analogues:

The compound belongs to the class of pinacol boronate esters, which are widely used in cross-coupling reactions. Below is a comparative analysis with structurally related derivatives:

Compound Key Structural Features Synthetic Route Key Applications References
This compound Dibenzofuran core with boronate ester at position 3. Pd-catalyzed borylation of 4-bromodibenzofuran with B₂pin₂. Organic electronics, OLED intermediates, cross-coupling reactions.
2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1j) Benzofuran core with boronate ester at position 5. Boronic acid (benzofuran-7-yl) reacted with pinacol in dichloromethane. Less steric hindrance than dibenzofuran derivatives; used in small-molecule synthesis.
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bromine substituent at para position of phenyl ring. Li/Br exchange followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-dioxaborolane. Suzuki-Miyaura coupling (bromine as leaving group).
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fluorinated benzyl group attached to boronate ester. Cobalt-catalyzed hydroboration of 4-fluorotoluene with B₂pin₂. Fluorine’s electron-withdrawing effects enhance reactivity in selective couplings.
2-(Thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Thiophene ring instead of dibenzofuran. Commercial synthesis via direct borylation of thiophene derivatives. Photovoltaic materials, conductive polymers.
Key Comparative Insights:

Electronic and Steric Effects :

  • The dibenzofuran core in the target compound provides greater rigidity and extended π-conjugation compared to benzofuran (1j) or thiophene derivatives, enhancing its utility in optoelectronic applications .
  • Electron-withdrawing groups (e.g., fluorine in 4-fluorobenzyl derivative) increase electrophilicity of the boron center, accelerating cross-coupling reactions .

Reactivity in Cross-Couplings :

  • Bromophenyl derivatives (e.g., 2-(4-bromophenyl)-dioxaborolane) exhibit dual functionality: the boronate ester enables coupling, while bromine acts as a leaving group for subsequent reactions .
  • Dibenzofuran-based boronates are less reactive than thiophene or phenyl analogues due to steric hindrance from the fused aromatic system, but they offer superior thermal and oxidative stability .

Synthetic Accessibility :

  • Palladium-catalyzed borylation (used for the target compound) typically yields 70–85% efficiency, comparable to cobalt-catalyzed routes for fluorinated derivatives .
  • Lithium-halogen exchange methods (e.g., for bromothiazole derivatives) require cryogenic conditions (−78°C), increasing operational complexity .

Applications :

  • Dibenzofuran boronates are preferred in OLED intermediates due to their high luminescence efficiency .
  • Thiophene-based derivatives dominate in photovoltaic cells owing to their low bandgap and charge-transport properties .

Biological Activity

2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 912824-85-2) is a compound that belongs to the class of organoboron compounds. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18_{18}H19_{19}BO3_{3}, with a molecular weight of 294.15 g/mol. The compound exhibits moderate solubility in water and is characterized by its unique dioxaborolane structure that contributes to its biological activity.

Biological Activity Overview

The biological activities of organoboron compounds are extensive and include:

  • Antimicrobial Activity : Organoboron compounds have shown promise as antimicrobial agents. Research indicates that certain boron-containing compounds can inhibit bacterial growth and possess antifungal properties.
  • Enzyme Inhibition : Studies have demonstrated that some boronic acids can act as enzyme inhibitors. Specifically, they have been noted for their ability to inhibit proteases and other enzymes critical in various biological pathways.
  • Cancer Therapy : Boron compounds are being explored for their potential in cancer therapy, particularly through mechanisms such as Boron Neutron Capture Therapy (BNCT), where boron-containing drugs are selectively delivered to tumor cells.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Biological Targets : The compound may interact with specific proteins or enzymes due to its structural features.
  • Formation of Boronate Esters : The ability of boronic acids to form reversible covalent bonds with diols allows them to modulate the activity of glycoproteins and other biomolecules.
  • Cell Permeability : The physicochemical properties suggest good cell permeability which is crucial for its biological efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of related organoboron compounds:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dibenzo[b,d]furan showed significant antibacterial activity against various strains of bacteria .
  • Enzyme Inhibition : Research indicated that similar dioxaborolanes could inhibit CYP450 enzymes, which play a vital role in drug metabolism . The inhibition profile suggests potential interactions with CYP1A2 and CYP3A4 enzymes.
  • Cancer Research : A case study highlighted the use of boron-containing compounds in BNCT for targeting cancer cells selectively. The study showed promising results in preclinical models with reduced side effects compared to conventional therapies .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of CYP450 enzymes
Cancer TherapyPotential use in Boron Neutron Capture Therapy

Q & A

Q. What are the established synthetic routes for 2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A validated method involves reacting 4-bromodibenzo[b,d]furan with bis(pinacolato)diboron (B2pin2) in the presence of Pd(dppf)Cl2 and potassium acetate (KOAc) in dioxane at 80–100°C under inert conditions. Post-reaction purification by flash column chromatography yields the product with >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • <sup>1</sup>H and <sup>13</sup>C NMR : To confirm the aromatic and methyl group environments. Quadrupolar relaxation effects may obscure boron-bound carbons .
  • <sup>11</sup>B NMR : A singlet near δ 30–35 ppm confirms the borolane structure .
  • HPLC-MS : Validates purity and molecular weight, especially when byproducts (e.g., deborylated species) are suspected .

Q. What are the primary research applications of this compound?

It serves as a boronic ester precursor in:

  • Suzuki-Miyaura cross-coupling : To synthesize biaryl systems for pharmaceuticals and optoelectronic materials .
  • Organic electronics : The dibenzo[b,d]furan moiety enhances charge transport in OLEDs and organic semiconductors .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this borolane?

Optimization involves:

  • Catalyst screening : Pd(PPh3)4 or PdCl2(dppf) for sterically hindered substrates.
  • Solvent selection : DMF or THF for polar intermediates; toluene for thermal stability.
  • Temperature control : 60–100°C to balance reaction rate and decomposition. Monitor progress via TLC (Rf ≈ 0.4 in hexane/EtOAc 4:1) and isolate products using silica gel chromatography .

Q. How to resolve discrepancies between theoretical and experimental yields in its synthesis?

Common issues and solutions:

  • Byproduct formation : Use GC-MS or <sup>11</sup>B NMR to detect deborylated dibenzofuran.
  • Incomplete coupling : Increase catalyst loading or reaction time.
  • Purification losses : Employ gradient elution (hexane to EtOAc) during column chromatography to recover low-polarity byproducts .

Q. What structural features influence its electronic properties in OLED applications?

Key factors include:

  • Dibenzo[b,d]furan conjugation : Delocalizes π-electrons, reducing bandgap for luminescence.
  • Chlorination effects : Substitution at the 8-position (as in analogs) enhances electron-withdrawing capacity, improving charge injection .
  • Borolane stability : The tetramethyl groups prevent hydrolysis, ensuring shelf stability in device fabrication .

Q. How to address contradictions in reaction scalability vs. purity?

Strategies include:

  • Scalable purification : Replace column chromatography with recrystallization (e.g., using methanol/water mixtures).
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction endpoints and minimize impurities .
  • Batch consistency : Pre-dry solvents and reagents to avoid variability in moisture-sensitive reactions .

Methodological Notes

  • Synthetic Reproducibility : Ensure anhydrous conditions (e.g., argon atmosphere) to prevent borolane hydrolysis .
  • Data Validation : Cross-reference NMR shifts with computational models (DFT) for ambiguous peaks .
  • Safety Protocols : Handle boron-containing intermediates in fume hoods due to potential toxicity .

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